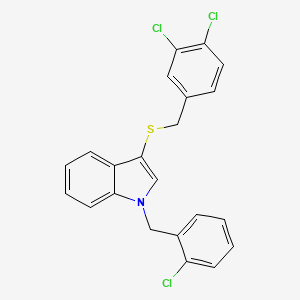

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3,4-dichlorobenzyl chloride.

Formation of Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with 3,4-dichlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Oxidation of the Thioether Group

The thioether bond (C–S–C) in the compound is susceptible to oxidation, a reaction pathway observed in analogous indole derivatives. This reaction can proceed via two stages:

-

Formation of sulfoxide : Initial oxidation converts the thioether to a sulfoxide (S=O bond).

-

Formation of sulfone : Further oxidation yields a sulfone (S=O₂ bond).

These transformations are typically catalyzed by oxidizing agents like hydrogen peroxide or m-CPBA under controlled conditions.

Reaction Conditions and Yields

Reactions involving indole-thioether derivatives often require:

Characterization Techniques

The compound’s structural confirmation relies on spectroscopic analysis :

FT-IR Spectroscopy

-

N–H stretching : Absorption bands at 3267–3506 cm⁻¹ (indole ring) .

-

C–S–C stretching : Peaks at 1035–1087 cm⁻¹ (thioether group) .

-

C=N stretching : Bands at 1605–1698 cm⁻¹ (if present in analogs) .

NMR and HR-MS

-

¹H NMR : Aromatic protons (indole and chlorobenzyl groups) and thioether protons.

-

¹³C NMR : Carbon environments, including quaternary carbons and sulfur-bound carbons.

Challenges and Considerations

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole exhibit significant anticancer properties. For instance, derivatives of indole and thioether compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies suggest that the incorporation of chlorine atoms enhances the biological activity of these compounds through increased lipophilicity and improved interaction with biological targets .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Thioether-containing indoles have demonstrated activity against a range of bacterial strains, making them potential candidates for developing new antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:

-

Chlorine Substitution

The presence of chlorine atoms on the benzyl rings significantly affects the compound's lipophilicity and binding affinity to target proteins. -

Thioether Linkage

The thioether group enhances the compound's stability and bioavailability, which is essential for therapeutic applications.

Table: Summary of Structural Variations and Their Activities

| Compound Variation | Activity Type | Observed Effects |

|---|---|---|

| No Chlorine | Low Anticancer Activity | Reduced binding affinity |

| One Chlorine | Moderate Activity | Improved lipophilicity |

| Two Chlorines | High Activity | Enhanced interaction with targets |

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study 1: Anticancer Efficacy

A study involving a series of indole derivatives showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer properties . -

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that compounds with thioether linkages had significantly lower minimum inhibitory concentrations compared to their non-thioether counterparts, suggesting enhanced antimicrobial activity due to structural modifications .

作用机制

The mechanism of action of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.

相似化合物的比较

Similar Compounds

- 1-(2-chlorobenzyl)-3-(benzylthio)-1H-indole

- 1-(2-chlorobenzyl)-3-((4-chlorobenzyl)thio)-1H-indole

- 1-(2-chlorobenzyl)-3-((3-chlorobenzyl)thio)-1H-indole

Uniqueness

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is unique due to the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms may confer distinct properties compared to other similar compounds.

生物活性

1-(2-Chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chlorobenzyl and dichlorobenzyl thiols. The general synthetic route includes:

- Formation of Indole Derivative : Starting with indole, a nucleophilic substitution reaction is performed with 2-chlorobenzyl chloride.

- Thioether Formation : The resulting compound is then reacted with 3,4-dichlorobenzyl thiol to form the thioether linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance:

- Compounds with similar thioether functionalities have shown significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- The presence of the dichlorobenzyl moiety enhances the antimicrobial efficacy due to increased lipophilicity and membrane permeability .

Anticancer Activity

Research indicates that compounds containing indole and thioether groups exhibit anticancer properties:

- In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by activating various signaling pathways, including the inhibition of the AKT/mTOR pathway .

- Specific derivatives have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Modulation of Cell Signaling Pathways : It can modulate pathways such as NF-kB and MAPK which are crucial for cell survival and proliferation .

Case Studies

- Antimicrobial Testing : In a study evaluating various thioether compounds, those similar to this compound were tested against clinical isolates. Results indicated potent activity against resistant strains of bacteria .

- Cancer Cell Line Studies : A study involving breast cancer cell lines showed that treatment with related indole derivatives resulted in significant reduction in cell viability (IC50 values in the low micromolar range), indicating strong anticancer potential .

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-[(3,4-dichlorophenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl3NS/c23-18-7-3-1-5-16(18)12-26-13-22(17-6-2-4-8-21(17)26)27-14-15-9-10-19(24)20(25)11-15/h1-11,13H,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCKSVNUOJMIOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。